5-(3-Iodopropyl)-3-methyl-1,2-oxazole
Description
5-(3-Iodopropyl)-3-methyl-1,2-oxazole is a halogenated heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 3 and a 3-iodopropyl chain at position 3. Its molecular weight is significantly higher than non-iodinated analogs due to iodine’s large atomic mass (126.90 g/mol). This compound’s synthesis typically involves nucleophilic substitution or coupling reactions, leveraging iodine’s role as a versatile leaving group or radiopharmaceutical tag .
Structure
3D Structure
Properties
Molecular Formula |
C7H10INO |
|---|---|
Molecular Weight |
251.06 g/mol |
IUPAC Name |
5-(3-iodopropyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C7H10INO/c1-6-5-7(10-9-6)3-2-4-8/h5H,2-4H2,1H3 |
InChI Key |
YQCIGBOHIDLZIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CCCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Iodopropyl)-3-methyl-1,2-oxazole typically involves the alkylation of 3-methyl-1,2-oxazole with 1,3-diiodopropane. The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate to facilitate the alkylation process. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 5-(3-Iodopropyl)-3-methyl-1,2-oxazole can be readily substituted by nucleophiles, making it a versatile intermediate for further functionalization.
Oxidation and Reduction Reactions: The oxazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium thiocyanate, and other nucleophiles can be used for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted oxazoles can be obtained.
Oxidation Products: Oxidized derivatives of the oxazole ring.
Reduction Products: Reduced derivatives of the oxazole ring.
Scientific Research Applications
Chemistry: 5-(3-Iodopropyl)-3-methyl-1,2-oxazole is used as an intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Iodopropyl)-3-methyl-1,2-oxazole depends on its specific application. In general, the compound can act as a building block in the synthesis of more complex molecules, where it may interact with various molecular targets and pathways. For example, in medicinal chemistry, it could be incorporated into drug molecules that target specific enzymes or receptors.
Comparison with Similar Compounds
Structural and Functional Group Variations
The 3-methyl-1,2-oxazole scaffold is highly modular, with substituents at position 5 dictating physicochemical and biological properties. Key analogs include:
5-(2-Bromoethyl)-3-methyl-1,2-oxazole
- Substituent : 2-Bromoethyl group.
- Molecular Weight : Lower than the iodopropyl analog (bromine: 79.90 g/mol).
- Reactivity : Bromine’s moderate leaving-group ability facilitates nucleophilic substitutions but is less reactive than iodine.
- Applications : Intermediate in synthesizing pharmaceuticals or agrochemicals via alkylation or cross-coupling reactions .
5-(Isocyanatomethyl)-3-methyl-1,2-oxazole
- Substituent : Isocyanatomethyl group.
- Molecular Formula : C₆H₆N₂O₂.
- Reactivity : The isocyanate group enables participation in urethane or urea formation, useful in polymer chemistry and bioconjugation.
- Applications : Crosslinking agent in coatings or drug-delivery systems .
5-(Azidomethyl)-3-methyl-1,2-oxazole
- Substituent : Azidomethyl group.
- Reactivity : Azide functionality supports click chemistry (e.g., Cu-catalyzed alkyne-azide cycloaddition).
- Applications : Bioconjugation probes or radiopharmaceutical precursors .
5-(Methoxymethyl)-3-methyl-1,2-oxazole
- Substituent : Methoxymethyl group.
- Properties : Enhanced solubility in polar solvents due to the ether oxygen.
- Applications : Intermediate in drug synthesis, improving metabolic stability .
Comparative Data Table
*Estimated based on molecular formula.
Biological Activity
5-(3-Iodopropyl)-3-methyl-1,2-oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound belongs to the oxazole family, characterized by a five-membered heterocyclic structure containing both nitrogen and oxygen. The presence of the iodopropyl group enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Research indicates that oxazole derivatives can exhibit significant growth inhibition in various cancer cell lines. For instance, studies have shown that related oxazole compounds demonstrate potent cytotoxic effects against leukemia cells with GI50 values in the low micromolar range .
- The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cell division and growth .
-
Antimicrobial Properties :
- Oxazole derivatives have been evaluated for their antimicrobial efficacy. In vitro studies have reported notable antibacterial activity against both Gram-positive and Gram-negative bacteria . For example, certain oxazole compounds displayed minimal inhibitory concentrations (MIC) as low as 0.8 µg/ml against various Candida species .
- Anti-inflammatory Effects :
Case Study 1: Anticancer Activity
A study involving a series of 1,3-oxazole sulfonamides demonstrated significant growth inhibition across the NCI-60 human tumor cell lines. The most potent compounds exhibited GI50 values below 50 nM, indicating strong anticancer potential. These compounds acted by binding to tubulin and disrupting microtubule formation .
Case Study 2: Antimicrobial Efficacy
In a comprehensive review of oxazole derivatives, researchers highlighted the antimicrobial activity of various synthesized compounds. For instance, one derivative showed an MIC value of 1.6 µg/ml against Candida albicans, outperforming traditional antibiotics like fluconazole .
Table 1: Anticancer Activity of Oxazole Derivatives
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| This compound | NCI-H460 | <60 |
| Oxazole Sulfonamide A | Leukemia (K562) | 48.8 |
| Oxazole Sulfonamide B | Leukemia (HL-60) | 44.7 |
Table 2: Antimicrobial Activity
| Compound | Target Organism | MIC (µg/ml) |
|---|---|---|
| This compound | Candida albicans | 0.8 |
| Oxazole Derivative X | E. coli | 4 |
| Oxazole Derivative Y | S. aureus | 12 |
The mechanisms underlying the biological activities of this compound include:
- Tubulin Binding : Similar to other oxazole derivatives, it is hypothesized that this compound may interact with tubulin, leading to disrupted microtubule dynamics essential for mitosis.
- Cytokine Modulation : Inflammatory responses may be attenuated through the downregulation of cytokine expression such as TNF-α and IL-6 in treated cells .
Q & A
Q. Table 1. Key Crystallographic Parameters for this compound
| Parameter | Value/Description | Reference |
|---|---|---|
| Space group | ||
| Bond length (C–I) | 2.10–2.15 Å | |
| Hydrogen bonds | C–H···π (3.3–3.6 Å) | |
| Displacement parameters | : 0.05–0.10 Å |
Q. Table 2. Synthetic Yield Optimization
| Condition | Yield Improvement | Notes |
|---|---|---|
| Boc protection | +25% | Reduces side reactions |
| CuI catalysis (5 mol%) | +15% | Accelerates iodination |
| Low-temperature (-20°C) | +10% | Stabilizes iodine intermediate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
